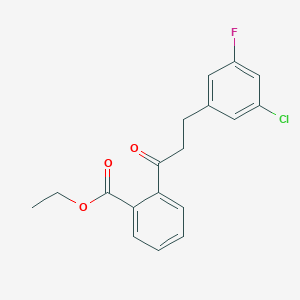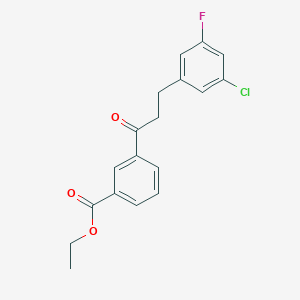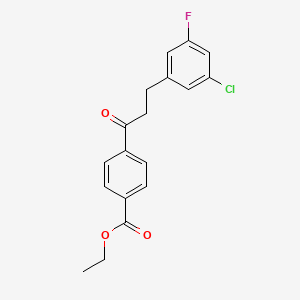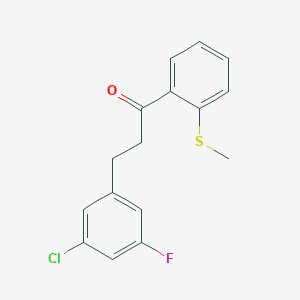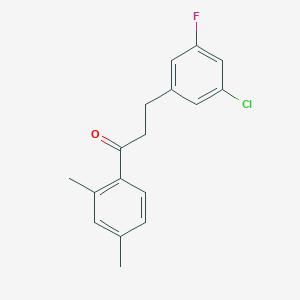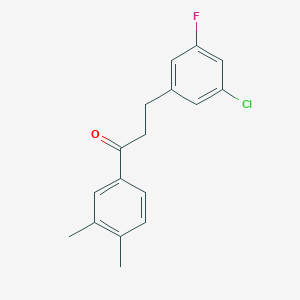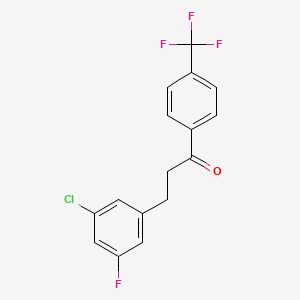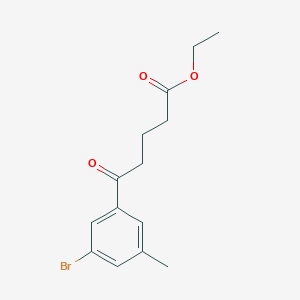
Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate” is an organic compound containing a bromine atom and an ethyl ester group. The presence of these functional groups suggests that it could participate in various organic reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of organic reactions involving bromination, esterification, and perhaps a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely show a bromine atom attached to a benzene ring, which is further substituted with a methyl group and an ester group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the bromine atom, or reactions at the ester group such as hydrolysis or reduction .Wissenschaftliche Forschungsanwendungen
Electrochemical Surface Finishing and Energy Storage
- Research has progressed in electrochemical technology using room-temperature ionic liquids (RTILs), which are crucial for electroplating and energy storage applications. These advancements have opened new doors in the handling and application of haloaluminate RTILs and their mixtures for state-of-the-art technologies (Tsuda, Stafford, & Hussey, 2017).
Fruit and Vegetable Preservation
- The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly impacted research on its effects on fruits and vegetables. This includes investigations into the role of ethylene in ripening and senescence and the commercial technology to improve product quality (Watkins, 2006).
Ethylmercury Toxicology
- Studies examining whether ethylmercury-containing compounds cross the blood-brain barrier (BBB) have provided insights into the transport mechanisms of mercury species across membranes. This research has implications for understanding the toxicity and health risks associated with ethylmercury exposure (Kern, Geier, Homme, & Geier, 2019).
Alcohol Consumption Biomarkers
- Ethyl glucuronide (EtG) levels in hair have been studied as stable markers for detecting and quantifying long-term alcohol consumption. This research has broadened the understanding of alcohol metabolism and its forensic applications (Crunelle et al., 2014).
Ethyl Tertiary-Butyl Ether Toxicology
- The study of ethyl tertiary-butyl ether (ETBE) and its effects on human exposure and environmental impact provides critical data for assessing the safety and regulatory guidelines for the use of oxygenates in fuels (Mcgregor, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLFHQQSHWPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645704 |
Source


|
| Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate | |
CAS RN |
898777-06-5 |
Source


|
| Record name | Ethyl 3-bromo-5-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-bromo-5-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

